5-Bromocyclooct-1-ene
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Overview
Description
5-Bromocyclooct-1-ene is an organic compound with the molecular formula C8H13Br It is a derivative of cyclooctene, where one hydrogen atom is replaced by a bromine atom at the fifth position of the cyclooctene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Bromocyclooct-1-ene can be synthesized through several methods. One common approach involves the bromination of cyclooctene. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent like carbon tetrachloride (CCl4). The reaction proceeds via a free radical mechanism, where the bromine molecule is homolytically cleaved to generate bromine radicals that react with cyclooctene to form this compound .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and controlled bromination. The use of catalysts such as copper(I) iodide (CuI) can enhance the reaction rate and yield .
Chemical Reactions Analysis
Types of Reactions: 5-Bromocyclooct-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Addition Reactions: The double bond in the cyclooctene ring can participate in addition reactions with halogens, hydrogen, and other reagents.
Oxidation and Reduction Reactions: The compound can be oxidized to form epoxides or reduced to form cyclooctane derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used under basic conditions.
Addition Reactions: Halogens (e.g., Br2, Cl2) and hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are commonly used.
Oxidation: Oxidizing agents such as m-chloroperoxybenzoic acid (mCPBA) can be used to form epoxides.
Major Products:
Substitution: Formation of cyclooctene derivatives with different functional groups.
Addition: Formation of dihalides or hydrogenated products.
Oxidation: Formation of epoxides or other oxygenated derivatives.
Scientific Research Applications
5-Bromocyclooct-1-ene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
Industry: Used in the production of polymers, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Bromocyclooct-1-ene involves its ability to participate in various chemical reactions due to the presence of the bromine atom and the double bond in the cyclooctene ring. The bromine atom can act as a leaving group in substitution reactions, while the double bond can undergo addition reactions. These properties make it a versatile compound in synthetic chemistry .
Comparison with Similar Compounds
Cyclooctene: The parent compound without the bromine atom.
1-Bromo-cyclooctene: A positional isomer with the bromine atom at the first position.
Cyclooctane: The fully saturated analog without any double bonds.
Uniqueness: 5-Bromocyclooct-1-ene is unique due to the combination of the bromine atom and the double bond, which imparts distinct reactivity compared to its analogs. This makes it particularly useful in synthetic applications where selective reactions are desired.
Properties
IUPAC Name |
5-bromocyclooctene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13Br/c9-8-6-4-2-1-3-5-7-8/h1-2,8H,3-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFFKVBKJGHTSIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CCCC(C1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13Br |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20736096 |
Source
|
Record name | 5-Bromocyclooct-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20736096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4103-12-2 |
Source
|
Record name | 5-Bromocyclooct-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20736096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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